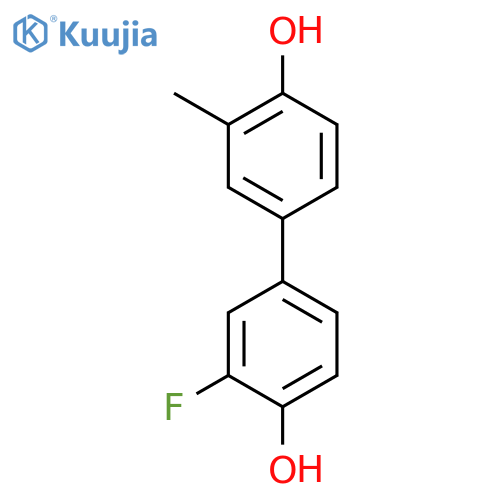

Cas no 1262001-22-8 (4-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol)

4-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol 化学的及び物理的性質

名前と識別子

-

- 3-Fluoro-3'-methyl[1,1'-biphenyl]-4,4'-diol

- 4-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol, 95%

- DTXSID80683754

- 1262001-22-8

- 4-(3-FLUORO-4-HYDROXYPHENYL)-2-METHYLPHENOL

- MFCD18313164

- 4-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol

-

- MDL: MFCD18313164

- インチ: InChI=1S/C13H11FO2/c1-8-6-9(2-4-12(8)15)10-3-5-13(16)11(14)7-10/h2-7,15-16H,1H3

- InChIKey: BULADSRBGGLDPI-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 218.07430775g/mol

- どういたいしつりょう: 218.07430775g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

4-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB319172-5g |

4-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol, 95%; . |

1262001-22-8 | 95% | 5g |

€1159.00 | 2025-03-19 | |

| abcr | AB319172-5 g |

4-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol, 95%; . |

1262001-22-8 | 95% | 5g |

€1159.00 | 2023-04-26 |

4-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol 関連文献

-

Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

4-(3-Fluoro-4-hydroxyphenyl)-2-methylphenolに関する追加情報

4-(3-Fluoro-4-Hydroxyphenyl)-2-Methylphenol: A Comprehensive Overview

4-(3-Fluoro-4-Hydroxyphenyl)-2-Methylphenol, also known by its CAS number CAS No. 1262001-22-8, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure and functional groups, has garnered considerable attention in recent years due to its potential in drug development, advanced materials, and environmental applications. In this article, we delve into the properties, synthesis, applications, and the latest research findings related to this compound.

The molecular structure of 4-(3-Fluoro-4-Hydroxyphenyl)-2-Methylphenol comprises two aromatic rings connected by a hydroxyl group. The first ring contains a hydroxyl group at the para position and a fluorine atom at the meta position, while the second ring features a methyl group at the ortho position relative to the hydroxyl group. This arrangement of functional groups imparts unique electronic and steric properties to the molecule, making it highly versatile for various chemical reactions and applications.

One of the most notable aspects of this compound is its high reactivity due to the electron-donating and electron-withdrawing groups present on its structure. The hydroxyl group acts as an electron donor, enhancing nucleophilic activity, while the fluorine atom introduces an electron-withdrawing effect, which can stabilize certain intermediates during reactions. These properties make 4-(3-Fluoro-4-Hydroxyphenyl)-2-Methylphenol an excellent candidate for use in Suzuki coupling reactions, nucleophilic aromatic substitutions, and other cross-coupling processes.

In terms of physical properties, 4-(3-Fluoro-4-Hydroxyphenyl)-2-Methylphenol exhibits a melting point of approximately 155°C and a boiling point around 385°C under standard conditions. Its solubility in polar solvents such as water and ethanol is relatively high due to the presence of hydrophilic functional groups. However, it shows limited solubility in non-polar solvents like hexane and dichloromethane. These characteristics make it suitable for use in both aqueous and organic reaction media.

The synthesis of 4-(3-Fluoro-4-Hydroxyphenyl)-2-Methylphenol involves a multi-step process that typically begins with the preparation of intermediate aryl halides or triflates. One common approach involves the use of palladium-catalyzed cross-coupling reactions, where aryl boronic acids are coupled with aryl halides in the presence of palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf). Recent advancements in catalytic systems have enabled higher yields and improved selectivity in these reactions.

In addition to traditional synthetic methods, researchers have explored alternative routes using microwave-assisted synthesis or continuous-flow reactors to enhance reaction efficiency. These innovations have significantly reduced reaction times while maintaining product quality. Furthermore, green chemistry principles have been incorporated into the synthesis process to minimize waste generation and improve sustainability.

4-(3-Fluoro-4-Hydroxyphenyl)-2-Methylphenol finds extensive applications in drug discovery programs targeting various therapeutic areas such as cancer, inflammation, and neurodegenerative diseases. Its unique structure allows it to serve as a scaffold for designing bioactive molecules with specific pharmacokinetic profiles. Recent studies have demonstrated its potential as an inhibitor of key enzymes involved in cellular signaling pathways.

Beyond pharmaceuticals, this compound has shown promise in materials science as a precursor for advanced polymers and coatings. Its ability to undergo polymerization under controlled conditions makes it valuable for producing high-performance materials with tailored mechanical and thermal properties.

In environmental science, researchers have investigated its role as a catalyst in organic transformations aimed at degrading persistent organic pollutants (POPs). The compound's ability to facilitate oxidative degradation processes under mild conditions highlights its potential for use in remediation technologies targeting contaminated sites.

The latest research on 4-(3-Fluoro-4-Hydroxyphenyl)-2-Methylphenol has focused on optimizing its synthesis pathways using machine learning algorithms to predict optimal reaction conditions. These computational approaches have significantly accelerated the discovery process by identifying previously unexplored reaction parameters that lead to higher yields and improved product purity.

In conclusion, 4-(3-Fluoro-4-Hydroxyphenyl)-2-Methylphenol, with its CAS number CAS No. 1262001-22-8, stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties combined with cutting-edge synthesis techniques continue to drive innovation in both academic research and industrial applications.

1262001-22-8 (4-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol) 関連製品

- 17533-36-7(2,7-Dibromo-4,5,9,10-tetrahydro-pyrene)

- 1702098-56-3(4-chloro-2-(5-oxopyrrolidin-3-yl)aminobenzonitrile)

- 1804683-09-7(Ethyl 4-(aminomethyl)-5-chloro-3-(difluoromethyl)pyridine-2-carboxylate)

- 2228563-27-5(N-methyl-1-(thiophen-3-yl)methylcyclopropan-1-amine)

- 255710-83-9(3-3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-ylpropanenitrile)

- 1480-90-6(2-fluoro-1,7-dihydro-6H-Purin-6-one)

- 1697520-47-0(2-(2-Methoxyacetyl)-5,5-dimethylcyclohexane-1,3-dione)

- 2172140-59-7(3-3-(1-aminocyclobutyl)-1,2,4-oxadiazol-5-ylpropanoic acid)

- 1092496-28-0(1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene)

- 113872-16-5(1H-Imidazole-5-propanoic Acid Hydrazide)